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molecular formula C22H25NO3 B8747910 Ethyl-1-benzoyl-4-(phenylmethyl)-4-piperidinecarboxylate

Ethyl-1-benzoyl-4-(phenylmethyl)-4-piperidinecarboxylate

Cat. No. B8747910
M. Wt: 351.4 g/mol
InChI Key: GZWKWCJOTDRNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05206240

Procedure details

To 10.7 g (26 mmoles) crude ethyl 1-benzoyl-4-(phenylmethyl)-4-piperidinecarboxylate was added a solution of 14.6 g (130 mmoles) potassium tert-butoxide in 130 ml dimethyl sulfoxide. The resulting purple solution was stirred 2 hours to give a dark orange solution. The solution was poured into 500 ml rapidly stirred ice-water and acidified with 12 ml concentrated hydrochloric acid. The resulting white precipitate was filtered off, washed with 3×20 ml cold water, then dissolved in 200 ml ether. The ether solution was washed with 3×20 ml water, and brine, dried, and the solvent was removed in vacuo to give a pale yellow foam. The product was recrystallized from ether to give 6.63 g (75%) product, m.p. 183°-189° C.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:14][CH2:13][C:12]([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)([C:15]([O:17]CC)=[O:16])[CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].Cl>CS(C)=O>[C:1]([N:9]1[CH2:10][CH2:11][C:12]([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)([C:15]([OH:17])=[O:16])[CH2:13][CH2:14]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)(C(=O)OCC)CC1=CC=CC=C1
Name
Quantity
14.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
130 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting purple solution was stirred 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark orange solution
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered off
WASH
Type
WASH
Details
washed with 3×20 ml cold water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml ether
WASH
Type
WASH
Details
The ether solution was washed with 3×20 ml water, and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow foam
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)(C(=O)O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.63 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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